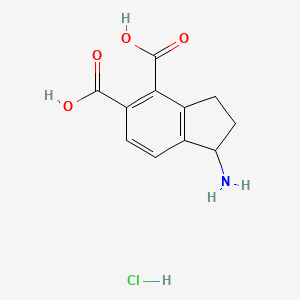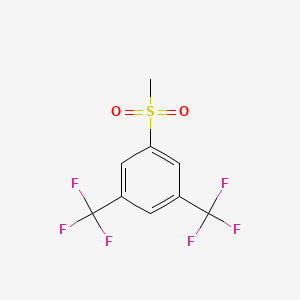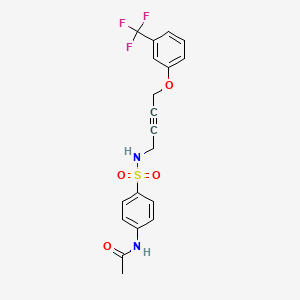
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a synthetic compound featuring a unique chemical structure with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound has garnered attention due to its trifluoromethyl group, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is typically synthesized through a multi-step organic synthesis process. The primary synthetic route involves:
Formation of the Trifluoromethylphenoxy Intermediate: : This involves the reaction of 3-(trifluoromethyl)phenol with suitable alkylating agents under controlled conditions to form the trifluoromethylphenoxy moiety.
Alkynylation: : The trifluoromethylphenoxy intermediate undergoes an alkynylation reaction with a but-2-ynyl halide to form an alkynyl-substituted intermediate.
Sulfamoylation: : The alkynyl-substituted intermediate is then reacted with sulfonamide derivatives under appropriate conditions to introduce the sulfamoyl group.
Acetylation: : Finally, the resultant compound is acetylated using acetic anhydride in the presence of a base to obtain this compound.
Industrial Production Methods
For industrial-scale production, the aforementioned synthetic route is optimized for cost-efficiency, yield, and purity. Key factors include the selection of catalysts, solvents, and reaction conditions to ensure high throughput and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, such as:
Oxidation: : This compound can be oxidized under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction reactions can yield corresponding amines or other reduced derivatives.
Substitution: : The trifluoromethyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: : Use of reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or osmium tetroxide.
Reduction: : Use of reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: : Conditions vary based on the desired substitution, often involving strong acids or bases.
Hydrolysis: : Use of aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various trifluoromethyl-substituted derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide has several scientific research applications, including but not limited to:
Chemistry
Chemical Synthesis: : Used as an intermediate or a building block in the synthesis of more complex molecules.
Catalysis: : May serve as a ligand or a functional group in catalytic processes.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, which could be useful in various biochemical assays.
Protein Binding Studies: : Used in studying protein-ligand interactions due to its unique chemical structure.
Medicine
Drug Development: : Explored as a potential therapeutic agent due to its biological activity, including anti-inflammatory or anti-cancer properties.
Industry
Materials Science: : Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide exerts its effects is dependent on its interaction with molecular targets and pathways involved. It is believed to act by:
Binding to Enzymes: : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding or enzyme activity.
Pathway Modulation: : It may modulate specific biochemical pathways, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)acetamide: : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4-(N-(4-(3-(trifluoromethyl)phenyl)sulfamoyl)phenyl)but-2-ynamide: : Differs in the nature of the alkynyl group, leading to variations in reactivity.
Unique Features
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide stands out due to the presence of the trifluoromethyl group, which imparts increased lipophilicity, metabolic stability, and the potential for stronger interactions with biological targets compared to similar compounds.
This detailed exploration offers a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism, and uniqueness among related compounds.
Properties
IUPAC Name |
N-[4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-14(25)24-16-7-9-18(10-8-16)29(26,27)23-11-2-3-12-28-17-6-4-5-15(13-17)19(20,21)22/h4-10,13,23H,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFQDMVCBIYTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

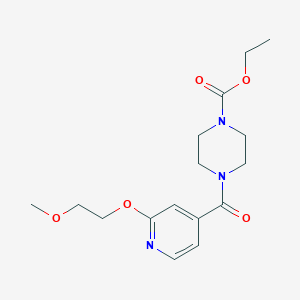
![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)
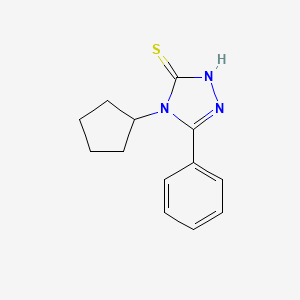
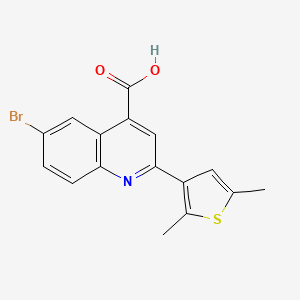
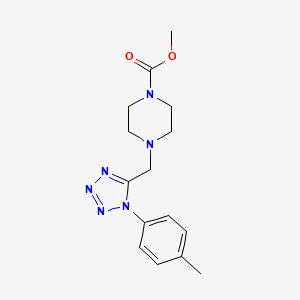
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B2932639.png)
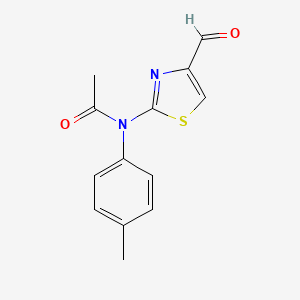

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)


